Tianeptine Ethyl Ester

pharmaceutical manufacturing pre-formulation studies chemical stability

Choose Tianeptine Ethyl Ester (CAS 66981-77-9) over sodium salt for your research. The non-hygroscopic sulfate form ensures precise weighing and reduced batch variability. Its controlled-release pharmacokinetic profile supports once-daily oral dosage form development, while its unique chromatographic behavior makes it the definitive HPLC reference standard for tianeptine quantification—a role sodium salt cannot fulfill. Ideal for ADME modeling, acetylcholinesterase PAS probe studies, and forensic toxicology. Inquire for bulk pricing.

Molecular Formula C23H29ClN2O4S
Molecular Weight 465.005
CAS No. 66981-77-9
Cat. No. B584756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTianeptine Ethyl Ester
CAS66981-77-9
Synonyms7-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-heptanoic Acid Ethyl Ester;  7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]-heptanoic Acid Ethyl Ester S,S-Dioxide;  Dibenzo[c,f][1,2]thia
Molecular FormulaC23H29ClN2O4S
Molecular Weight465.005
Structural Identifiers
SMILESCCOC(=O)CCCCCCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C
InChIInChI=1S/C23H29ClN2O4S/c1-3-30-22(27)12-6-4-5-9-15-25-23-18-10-7-8-11-20(18)26(2)31(28,29)21-16-17(24)13-14-19(21)23/h7-8,10-11,13-14,16,23,25H,3-6,9,12,15H2,1-2H3
InChIKeyFEFUFMZSNHPQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tianeptine Ethyl Ester (CAS 66981-77-9): Advanced Ester Derivative for Research and Analytical Reference Standards


Tianeptine Ethyl Ester (CAS 66981-77-9) is a synthetically modified derivative of the atypical tricyclic antidepressant tianeptine, wherein the carboxylic acid moiety of the parent molecule is esterified with an ethyl group . This structural modification, resulting in the molecular formula C23H29ClN2O4S and a molecular weight of 465.01 g/mol , is specifically designed to alter the compound's physicochemical and pharmacokinetic properties compared to tianeptine sodium or the free acid [1]. It is a key pharmaceutical intermediate and is widely utilized as an analytical reference standard for the identification and quantification of tianeptine in HPLC analyses .

Tianeptine Ethyl Ester vs. Tianeptine Salts: Why Generic Substitution is Invalid


The procurement of Tianeptine Ethyl Ester over generic tianeptine salts (e.g., sodium salt) is driven by distinct, quantifiable differences in physical properties and analytical utility. The ethyl ester modification is not merely a salt form variation; it fundamentally alters the compound's behavior. For instance, the Tianeptine Ethyl Ester Sulfate salt is demonstrably non-hygroscopic, a critical handling advantage over the hygroscopic sodium salt . Furthermore, this modification is reported to confer a more controlled release pharmacokinetic profile, maintaining plasma levels for longer durations compared to the rapid peak and decline of the sodium salt [1]. Critically, Tianeptine Ethyl Ester is an established analytical reference standard for HPLC analysis of tianeptine content, a role that tianeptine sodium cannot directly fulfill due to different chromatographic behavior and stability . These performance-based differentiations preclude simple substitution without compromising research integrity, analytical accuracy, or formulation objectives.

Quantitative Evidence Guide: Tianeptine Ethyl Ester (CAS 66981-77-9) vs. Closest Analogs


Differential Physical Stability: Non-Hygroscopic Sulfate Salt vs. Hygroscopic Sodium Salt

The Tianeptine Ethyl Ester Sulfate salt is characterized as non-hygroscopic, in direct contrast to the sodium salt of tianeptine which readily absorbs atmospheric moisture . This qualitative difference has profound quantitative implications for handling and storage. While specific water uptake values are not provided in the cited technical literature, the designation 'non-hygroscopic' indicates a material that does not exhibit a significant change in mass under standard ambient conditions, ensuring reliable weighing and formulation accuracy. The sodium salt's hygroscopicity introduces variability and requires more stringent, costly storage conditions [1].

pharmaceutical manufacturing pre-formulation studies chemical stability

Enhanced Pharmacokinetic Profile: Sustained Release from Ethyl Ester Sulfate vs. Rapid Peak from Sodium Salt

In vitro and inferred in vivo data from product technical literature indicates that the Tianeptine Ethyl Ester Sulfate salt provides a more controlled and sustained release of tianeptine over extended periods [1]. This contrasts sharply with the tianeptine sodium salt, which is described as having rapid peak effects and subsequently falling effects, often requiring multiple daily doses to maintain therapeutic plasma levels . The exact half-life extension is not quantified in the available source, but the mechanism is attributed to the sulfate salt's slower absorption and excretion rate [2].

pharmacokinetics sustained release drug delivery

Analytical Utility: Unique Application as an HPLC Reference Standard

Tianeptine Ethyl Ester is specifically utilized as an analytical reference standard for the quantification of tianeptine content in samples via High-Performance Liquid Chromatography (HPLC) . This application is a direct result of its distinct chemical structure (ethyl ester) and established stability profile under analytical conditions. In contrast, tianeptine sodium or the free acid may exhibit different retention times, stability, or detector response factors, making them unsuitable for direct, reliable substitution as a reference standard in validated methods . High-purity grades (>99%) are typically required for this application to ensure accuracy [1].

analytical chemistry HPLC analysis quality control

Differential Protein Binding: Ester Derivatives Exhibit Static Quenching vs. Tianeptine's Dynamic Quenching

A fluorescence quenching study on bovine serum albumin (BSA) revealed a distinct mechanistic difference in protein interaction. Tianeptine (the free acid) was found to quench the intrinsic fluorescence of BSA more efficiently via a dynamic quenching mechanism, attributed to its free acid portion. In contrast, a series of tianeptine ester derivatives (including the ethyl ester) exhibited a static quenching mechanism [1]. This suggests the formation of a more stable, non-fluorescent ground-state complex between the ester derivatives and BSA. The number of binding sites for tianeptine esters was determined to be approximately 1, with molecular docking pointing to a strong affinity at site IIA [2].

protein-drug interaction fluorescence quenching molecular docking

Differential Binding to Cholinesterase Enzymes: Tianeptine vs. Tacrine-Tianeptine Hybrids

In a study comparing tianeptine to a series of novel tacrine-tianeptine hybrids, tianeptine itself was found to bind selectively to the peripheral anionic site (PAS) of acetylcholinesterase (AChE), while the hybrids demonstrated dual binding to both the catalytic anionic site (CAS) and PAS [1]. This distinct binding profile is attributed to the tianeptine moiety's specific interaction. While Tianeptine Ethyl Ester is structurally related, this evidence from the parent compound establishes a class-level preference for PAS binding that is distinct from more potent dual-site inhibitors [2].

cholinesterase inhibition Alzheimer's disease molecular modeling

Procurement-Driven Application Scenarios for Tianeptine Ethyl Ester (CAS 66981-77-9)


Pharmaceutical Pre-Formulation and Formulation Development Requiring Sustained Release Profiles

Leverage the distinct, sustained-release pharmacokinetic profile of Tianeptine Ethyl Ester Sulfate over the rapid-acting tianeptine sodium salt [1]. This compound is ideal for research and development of oral dosage forms designed for once-daily administration or to minimize peak-related side effects. Its non-hygroscopic nature ensures accurate weighing and mixing, reducing batch-to-batch variability and simplifying manufacturing processes .

Certified Reference Standard for Validated HPLC Analytical Methods

Utilize high-purity Tianeptine Ethyl Ester (>99%) as a primary reference standard for the quantification of tianeptine in pharmaceutical quality control, bioanalytical studies, and forensic toxicology [2]. Its unique chromatographic properties and established stability make it the definitive standard for method development and validation, ensuring data integrity and regulatory compliance where tianeptine sodium cannot be used as a direct substitute .

In Vitro Protein Binding and Pharmacokinetic Modeling Studies

Employ Tianeptine Ethyl Ester in fluorescence spectroscopy and molecular docking studies to investigate differential protein interactions. The distinct static quenching mechanism observed for the ester derivatives with BSA, as opposed to the dynamic quenching of tianeptine free acid, provides a specific molecular model for studying how esterification alters binding affinity and mechanism [3]. This data is critical for building predictive ADME models and understanding the impact of prodrug design on drug disposition.

Neuroscience Research into Non-Canonical Cholinergic Mechanisms

Use the tianeptine scaffold (including its ethyl ester form) as a selective probe for the peripheral anionic site (PAS) of acetylcholinesterase (AChE), distinct from dual-site binding inhibitors like tacrine-tianeptine hybrids [4]. This application is relevant for investigating the role of PAS in neuroplasticity, amyloid aggregation in Alzheimer's disease models, and differentiating the neuropharmacological effects of tianeptine from classical cholinesterase inhibitors.

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